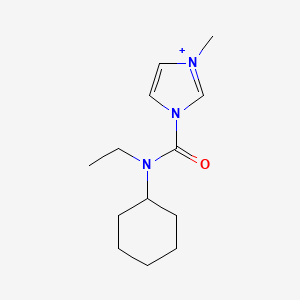
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethylcarbamoyl group, and a methylimidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via methylation, often using methyl iodide or dimethyl sulfate.
Attachment of the Cyclohexyl(ethyl)carbamoyl Group: This step involves the reaction of the imidazole derivative with cyclohexyl isocyanate and ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylcarbamoyl)-1-methyl-1H-imidazol-3-ium
- 3-(Ethylcarbamoyl)-1-methyl-1H-imidazol-3-ium
- 1-Methyl-3-(phenylcarbamoyl)-1H-imidazol-3-ium
Uniqueness
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is unique due to the presence of both cyclohexyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C13H22N3O+ |
|---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide |
InChI |
InChI=1S/C13H22N3O/c1-3-16(12-7-5-4-6-8-12)13(17)15-10-9-14(2)11-15/h9-12H,3-8H2,1-2H3/q+1 |
InChI Key |
WQPXQMXIUSDMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)N2C=C[N+](=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















